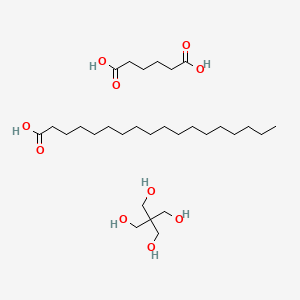
Hexanedioic acid, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol, octadecanoate
Cat. No. B1618767
Key on ui cas rn:
68130-34-7
M. Wt: 566.8 g/mol
InChI Key: ZIUHCEIEPOPBCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05232967
Procedure details


As in Example A, 76.2 g (0.56 mole) pentaerythritol and 321.3 g (1.19 mole) technical stearic acid were reacted for 2 hours at 200° to 210° C. in the presence of 0.25 g tin powder. After the addition of 71.5 g (0.49 mole) adipic acid and 0.25 g tin powder, the reaction mixture was heated for another 16 hours to 200°-210° C. under a pressure of from 15 to 16 mbar. After the addition of bleaching earth, filtration under pressure at 90° C. and cooling, the pentaerythritol adipate stearate (8:7:17) (material I; 367 g) was present as a yellow-tinged, brittle, wax-like mass (dropping point 55.0° C.; acid number 6.9; saponification number 281.1; hydroxyl number 15.9).





Identifiers


|
REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5].[C:10]([OH:29])(=[O:28])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[Sn].[C:31]([OH:40])(=[O:39])[CH2:32][CH2:33][CH2:34][CH2:35][C:36]([OH:38])=[O:37]>>[C:10]([OH:29])(=[O:28])[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27].[C:31]([OH:40])(=[O:39])[CH2:32][CH2:33][CH2:34][CH2:35][C:36]([OH:38])=[O:37].[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5] |f:4.5.6,^3:29|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
76.2 g
|
|
Type
|
reactant
|
|
Smiles
|
OCC(CO)(CO)CO
|
|
Name
|
|
|
Quantity
|
321.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)O
|
|
Name
|
|
|
Quantity
|
0.25 g
|
|
Type
|
reactant
|
|
Smiles
|
[Sn]
|
Step Two
|
Name
|
|
|
Quantity
|
71.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
0.25 g
|
|
Type
|
reactant
|
|
Smiles
|
[Sn]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated for another 16 hours to 200°-210° C. under a pressure of from 15 to 16 mbar
|
|
Duration
|
16 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
earth, filtration under pressure at 90° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
wax-like mass (dropping point 55.0° C.; acid number 6.9; saponification number 281.1; hydroxyl number 15.9)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)O.C(CCCCC(=O)O)(=O)O.OCC(CO)(CO)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
